3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative characterized by a benzoyl group at the 3-position and a 2-fluorophenylmethyl substituent at the 1-position of the quinoline core. Its structure combines aromaticity, electron-withdrawing (fluorine), and electron-donating (benzoyl) groups, which may influence physicochemical properties and target interactions .
Properties
IUPAC Name |
3-benzoyl-1-[(2-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-20-12-6-4-10-17(20)14-25-15-19(22(26)16-8-2-1-3-9-16)23(27)18-11-5-7-13-21(18)25/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPGRRZLKCFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (BDMQ) is a synthetic compound belonging to the class of dihydroquinolinones, which are known for their diverse biological activities. This article explores the biological activity of BDMQ, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C25H20FNO3
- Molecular Weight : 401.4 g/mol
- CAS Number : 902507-16-8
The biological activity of BDMQ is primarily attributed to its interaction with various molecular targets. The presence of fluorine in the structure enhances its binding affinity to specific enzymes and receptors, potentially modulating key biological pathways. Although the exact molecular targets are under investigation, preliminary studies suggest that BDMQ may interact with proteins involved in cell signaling and metabolic processes.
Biological Activities
BDMQ exhibits a range of biological activities that are characteristic of quinolinone derivatives:
- Antimicrobial Activity : Quinolinone derivatives have been reported to possess significant antimicrobial properties. BDMQ's structural features suggest potential efficacy against various bacterial and fungal strains.
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. BDMQ may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Neuroprotective Effects : Dihydroquinolinones have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.
Anticancer Activity
A study investigated the effects of BDMQ on human cancer cell lines. The results indicated that BDMQ significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating its potential as an anticancer agent.
Antimicrobial Efficacy
In vitro studies demonstrated that BDMQ possesses antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting a promising therapeutic application.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of BDMQ, a comparison with other quinolinone derivatives is presented in the table below:
| Compound Name | Structure Features | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 3-Benzoyl-1-(2-fluorophenyl)methyl-1,4-dihydroquinolin-4-one | Benzoyl & fluorophenyl groups | 15 | 32 |
| 3-Benzoyl-1-(3-fluorophenyl)methyl-1,4-dihydroquinolin-4-one | Benzoyl & different fluorophenyl group | 18 | 64 |
| Methyl 4-(2-fluorobenzoyl)amino benzoate | Fluorobenzoyl group | 25 | 128 |
Comparison with Similar Compounds
Positional Isomer: 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (C567-0301)
- Structural Difference : The fluorine substituent is at the 3-position of the phenylmethyl group instead of the 2-position.
- Steric Factors: The 2-fluorine in the target compound may introduce steric hindrance near the quinoline core, influencing binding pocket accessibility. Data Gap: No direct biological or stability data are available for either isomer, but positional halogen variations are known to modulate receptor affinity in related compounds .
Halogen-Substituted Analog: 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Structural Differences: Chlorine replaces fluorine at the 4-position of the phenylmethyl group. Additional methoxy groups at the 6- and 7-positions of the quinoline ring.
- Implications: Halogen Effects: Chlorine’s larger atomic radius and stronger electron-withdrawing nature compared to fluorine may enhance lipophilicity and metabolic stability. Methoxy Groups: These substituents could improve aqueous solubility but may also sterically hinder interactions with hydrophobic binding pockets.
Sulfonyl-Substituted Analog: 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one
- Structural Differences: A 3-chlorophenylsulfonyl group replaces the benzoyl group. A diethylamino group at the 7-position and a 4-methylbenzyl substituent.
- Implications: Sulfonyl vs. Diethylamino Group: Enhances solubility via protonation at physiological pH but may introduce metabolic liabilities (e.g., N-dealkylation). Methylbenzyl Substituent: The 4-methyl group could improve membrane permeability compared to the 2-fluorophenylmethyl group .
Extended Aromatic System: 1-(3-Ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Structural Differences: A benzo[f]quinoline core replaces the simpler quinoline system. Ethoxy and hydroxy groups on the phenyl ring.
- Implications :
Stability and Degradation Trends
- Key Finding: Stability studies on oxazolidinone analogs (e.g., compounds 1a and 1b) revealed degradation in simulated gastric fluid, likely due to hydrolytic cleavage of labile groups like tert-butyl carbamates. The target compound’s benzoyl and 2-fluorophenylmethyl groups may confer greater stability under acidic conditions, as benzoyl esters are generally more resistant to hydrolysis than carbamates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
